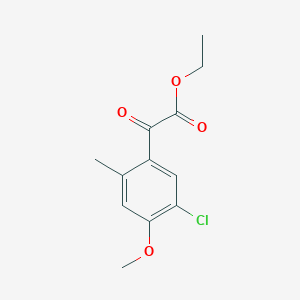
Ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate
Cat. No. B8496832
M. Wt: 256.68 g/mol
InChI Key: AXQQGNYRFOEMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188092B2
Procedure details


Ethyl 2-chloro-2-oxoacetate (6.43 mL, 57.47 mmol) was added dropwise to a stirred suspension of aluminum trichloride (7.66 g, 57.47 mmol) in DCM (60 mL) at 0° C., over a period of 5 minutes under nitrogen. The resulting suspension was stirred at 0° C. for 15 minutes. A solution of 1-chloro-2-methoxy-4-methylbenzene (5 g, 31.93 mmol) in DCM (50 mL) was added dropwise over a period of 5 minutes and the resulting mixture was stirred at 0° C. for 90 minutes. The reaction mixture was cautiously quenched with water (300 mL) at 0° C., extracted with EtOAc (2×200 mL), the organic layers were combined, dried over MgSO4, filtered and evaporated to afford cream solid. The crude solid was triturated with DCM to give a solid which was collected by filtration and dried under vacuum to give ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate (4.27 g) as a white solid. The residue was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate (1.85 g,) as a white solid. Total yield of ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)-2-oxoacetate (6.12 g, 74.7%).





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl-].[Cl-].[Cl-].[Al+3].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:15]=1[O:21][CH3:22]>C(Cl)Cl>[Cl:13][C:14]1[C:15]([O:21][CH3:22])=[CH:16][C:17]([CH3:20])=[C:18]([C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:19]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
7.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred at 0° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at 0° C. for 90 minutes
|
|
Duration
|
90 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was cautiously quenched with water (300 mL) at 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (2×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford cream solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude solid was triturated with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=CC(=C(C1)C(C(=O)OCC)=O)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
